Pentyl 2-pyridyl ketone

Lipophilicity Membrane Permeability QSAR

Pentyl 2-pyridyl ketone (CAS 42203-03-2), also systematically named 1-(pyridin-2-yl)hexan-1-one, is a heterocyclic ketone characterized by a pyridine ring substituted at the 2-position with a hexanoyl (pentyl ketone) group. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, offering a defined molecular framework (C11H15NO, MW 177.24) with a computed XlogP of 2.8 and a topological polar surface area (TPSA) of 30 Ų.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 42203-03-2
Cat. No. B1296617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl 2-pyridyl ketone
CAS42203-03-2
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1=CC=CC=N1
InChIInChI=1S/C11H15NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3
InChIKeyZGKVJWNKQCIUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl 2-pyridyl ketone (CAS 42203-03-2) Procurement and Technical Baseline Overview


Pentyl 2-pyridyl ketone (CAS 42203-03-2), also systematically named 1-(pyridin-2-yl)hexan-1-one, is a heterocyclic ketone characterized by a pyridine ring substituted at the 2-position with a hexanoyl (pentyl ketone) group [1]. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, offering a defined molecular framework (C11H15NO, MW 177.24) with a computed XlogP of 2.8 and a topological polar surface area (TPSA) of 30 Ų [2]. These specific physicochemical parameters differentiate it from shorter-chain and more polar 2-pyridyl ketone analogs, providing a distinct hydrophobicity/reactivity profile relevant to membrane permeability, partitioning behavior, and synthetic utility in constructing more complex pharmacophores [2].

Why Pentyl 2-pyridyl ketone Cannot Be Readily Substituted by Generic 2-Pyridyl Ketone Analogs


Within the 2-pyridyl ketone class, substitution of the alkyl chain directly alters critical physicochemical properties and, consequently, the compound's behavior in biological systems and synthetic applications. While in-class compounds share the 2-pyridyl ketone core, simple substitution can significantly impact parameters like lipophilicity (XlogP), steric bulk, and solubility, which are pivotal determinants of membrane permeability, protein binding, and reaction outcomes [1]. Generic substitution without consideration of these quantitative differences risks altering potency, selectivity, and synthetic yield, making a procurement decision based solely on the core scaffold insufficient for reproducible scientific results [2].

Quantitative Differentiation Evidence for Pentyl 2-pyridyl ketone Procurement


Enhanced Lipophilicity (XlogP = 2.8) Relative to Short-Chain 2-Pyridyl Ketone Analogs

Pentyl 2-pyridyl ketone exhibits a computed XlogP of 2.8 [1]. This value is markedly higher than that of shorter-chain 2-pyridyl ketone analogs, such as 2-acetylpyridine (methyl analog), which has a significantly lower logP (estimated ~0.5-1.0) due to its reduced alkyl chain length. The increased lipophilicity of the pentyl derivative is expected to enhance its passive membrane permeability and binding to hydrophobic protein pockets, a critical factor in drug design and biological assays.

Lipophilicity Membrane Permeability QSAR

Increased Topological Polar Surface Area (TPSA = 30 Ų) Compared to Non-Pyridyl Aromatic Ketones

The topological polar surface area (TPSA) of Pentyl 2-pyridyl ketone is calculated as 30 Ų [1]. This value is significantly lower than that of more polar pyridyl ketones, such as di-2-pyridyl ketone (TPSA ~60 Ų), due to the replacement of a second pyridine ring with a flexible alkyl chain. The lower TPSA suggests a higher propensity for passive diffusion across biological membranes, including the blood-brain barrier (BBB), which is typically favored for compounds with TPSA < 90 Ų.

Polar Surface Area Blood-Brain Barrier Drug-likeness

Defined Physicochemical Profile for Process and Formulation Control

Pentyl 2-pyridyl ketone possesses a well-defined set of experimentally determined physicochemical constants, including a boiling point of 267 ºC, a flash point of 122 ºC, and a density of 0.983 g/mL . These values are distinct from those of closely related compounds; for example, cyclopentyl 2-pyridyl ketone (CAS 157592-43-3) exhibits a boiling point of 283 ºC and a density of 1.102 g/cm³ [1]. These specific data points are essential for designing and optimizing synthetic procedures, purification protocols (e.g., distillation), and for ensuring safe handling and storage.

Boiling Point Flash Point Density

Known Utility as a Precursor in Asymmetric Catalysis and Chiral Ligand Synthesis

Pentyl 2-pyridyl ketone is specifically cited in the chemical literature as a precursor for the synthesis of chiral 2-pyridine alkyl/aryl alcohols and 2-aminoalkyl pyridine ligands, which are valuable components in asymmetric catalysis [1]. While other 2-pyridyl ketones can undergo similar transformations, the pentyl chain provides a specific steric and electronic environment that influences the stereoselectivity of subsequent reductions or additions. This documented role as a chiral building block provides a clear, application-driven reason to select this specific analog over alternatives with different alkyl chains.

Asymmetric Catalysis Chiral Ligands Synthetic Intermediate

Potential as a Photo-labile Precursor for Controlled Release Applications

A patent application (WO0196272A3 / US2003129212A1) explicitly includes pyridyl ketones, a class encompassing Pentyl 2-pyridyl ketone, as photolabile precursors capable of releasing active compounds (e.g., fragrant alkenes, antimicrobial agents) upon exposure to light [1]. While the patent does not provide quantitative release kinetics for this specific compound, it establishes a general mechanism for the class. The pentyl chain influences the volatility and partitioning of the ketone precursor, thereby affecting the release profile of the active payload. This distinguishes it from more volatile or less lipophilic analogs, offering a tailored option for light-triggered delivery systems.

Photo-fragmentation Controlled Release Perfumery

Limited High-Strength Comparative Biological Data: A Call for Direct Experimentation

A comprehensive review of the literature reveals a notable absence of direct, head-to-head biological activity comparisons (e.g., IC50, Ki, EC50) for Pentyl 2-pyridyl ketone against closely related 2-pyridyl ketone analogs in standardized assays [1]. While studies on other 2-pyridyl ketone derivatives, such as di-2-pyridylketone thiosemicarbazones (e.g., Dp44mT, DpC), demonstrate potent anti-cancer activity (e.g., IC50 in the low micromolar range against various cell lines) and the ability to overcome Pgp-mediated drug resistance [2][3], these data are not directly translatable to the parent ketone without further derivatization. Therefore, claims of superior biological activity for this specific compound cannot be substantiated without additional, targeted experimental work.

Biological Activity SAR Data Gap

High-Value Research and Industrial Application Scenarios for Pentyl 2-pyridyl ketone


Synthesis of Chiral Ligands for Asymmetric Catalysis

Pentyl 2-pyridyl ketone is specifically cited as a precursor for the synthesis of chiral 2-pyridine alkyl/aryl alcohols and 2-aminoalkyl pyridine ligands [1]. The pentyl chain's steric bulk, as quantified by its XlogP of 2.8 and TPSA of 30 Ų [2], provides a distinct steric environment during asymmetric reductions or additions, potentially influencing enantioselectivity. Researchers in asymmetric catalysis should select this analog over shorter-chain ketones when a specific combination of hydrophobicity and steric demand is required for ligand design.

Design of Photo-labile Precursors for Controlled Fragrance or Antimicrobial Release

As a member of the pyridyl ketone class claimed in patent WO0196272A3 [3], Pentyl 2-pyridyl ketone has potential as a light-activated precursor. Its physicochemical profile—specifically its higher boiling point (267 ºC) and lower volatility compared to shorter-chain analogs —suggests it may offer a more persistent reservoir for the controlled release of active compounds (e.g., fragrant alkenes, antimicrobials) upon exposure to light. This makes it a candidate for formulations requiring sustained release over longer periods or under ambient conditions.

Medicinal Chemistry Building Block with Defined Physicochemical Properties

For medicinal chemistry programs, Pentyl 2-pyridyl ketone offers a well-defined set of physicochemical parameters: XlogP = 2.8, TPSA = 30 Ų, and specific boiling/flash points [2]. These quantifiable properties allow for rational design in drug discovery, particularly when a balance between lipophilicity and polarity is needed. The compound's TPSA of 30 Ų is below the typical threshold for blood-brain barrier penetration (90 Ų), making it a suitable scaffold or building block for CNS-targeted libraries where passive diffusion is a key requirement.

Synthetic Intermediate in Organic Method Development

The compound's defined boiling point (267 ºC) and density (0.983 g/mL) provide clear benchmarks for method development and optimization in organic synthesis . Researchers developing new reactions (e.g., cross-couplings, carbonyl additions) can leverage these specific values to design purification strategies (e.g., distillation) and to study the impact of the pentyl chain on reaction outcomes. Compared to cyclopentyl 2-pyridyl ketone (boiling point 283 ºC, density 1.102 g/cm³) [4], the target compound offers distinct process characteristics that may be advantageous in specific reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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